REACTION_CXSMILES
|
[F:1][C:2]([F:15])([F:14])[C:3]#[C:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([O-:11])=[O:10])=[CH:7][CH:6]=1.[OH-].[Li+].CO.Cl>O>[F:1][C:2]([F:14])([F:15])[C:3]#[C:4][C:5]1[CH:13]=[CH:12][C:8]([C:9]([OH:11])=[O:10])=[CH:7][CH:6]=1 |f:1.2|
|
Name
|
4-(3,3,3-trifluoroprop-1-ynyl)benzoate
|
Quantity
|
0.68 g
|
Type
|
reactant
|
Smiles
|
FC(C#CC1=CC=C(C(=O)[O-])C=C1)(F)F
|
Name
|
|
Quantity
|
0.71 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
the mixture was cooled to 0° C
|
Type
|
CUSTOM
|
Details
|
A yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with cold water (3×100 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC(C#CC1=CC=C(C(=O)O)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.54 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 87% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |